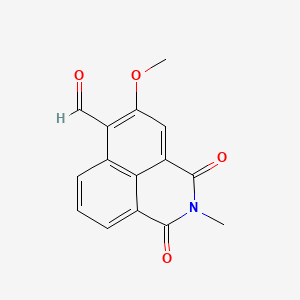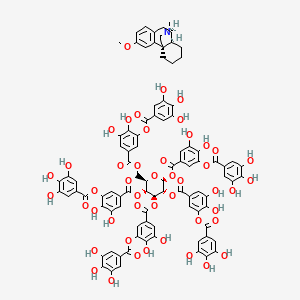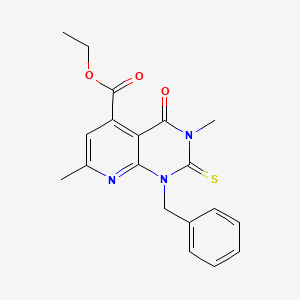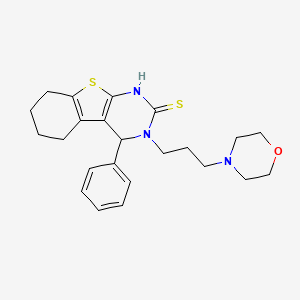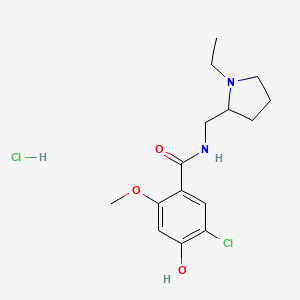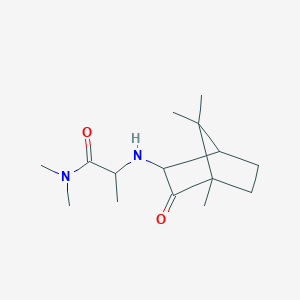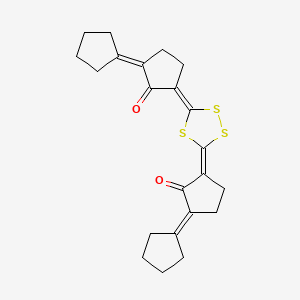
Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-1,3,4-thiadiazol-2-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-1,3,4-thiadiazol-2-yl- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a benzenesulfonamide group, a naphthalene ring, and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-1,3,4-thiadiazol-2-yl- typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Naphthalene Derivative: The naphthalene ring is chlorinated to introduce the chloro group at the desired position.
Introduction of the Thiadiazole Moiety: The thiadiazole ring is synthesized separately and then coupled with the naphthalene derivative under specific reaction conditions.
Formation of the Benzenesulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-1,3,4-thiadiazol-2-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity.
Substitution: The chloro group in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, ammonia.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce amines or hydroxyl groups.
Scientific Research Applications
Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-1,3,4-thiadiazol-2-yl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-1,3,4-thiadiazol-2-yl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-2-pyrimidinyl-
- Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-2-pyridinyl-
Uniqueness
The uniqueness of Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-1,3,4-thiadiazol-2-yl- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the thiadiazole moiety, in particular, distinguishes it from other similar compounds and contributes to its unique properties.
Properties
CAS No. |
120983-25-7 |
|---|---|
Molecular Formula |
C18H11ClN4O4S2 |
Molecular Weight |
446.9 g/mol |
IUPAC Name |
4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H11ClN4O4S2/c19-14-15(17(25)13-4-2-1-3-12(13)16(14)24)21-10-5-7-11(8-6-10)29(26,27)23-18-22-20-9-28-18/h1-9,21H,(H,22,23) |
InChI Key |
DZFPJPJWFSAOTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




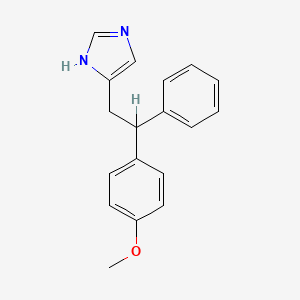
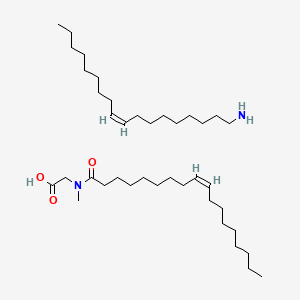

![1-[[4-[[6'-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-2'-yl]amino]phenyl]sulphonyl]piperidine](/img/structure/B12713561.png)
